
Paridiformoside
Overview
Description
Paridiformoside is a triterpenoid saponin first isolated in 1987 from the plant Lysimachia paridiformis Franch. (Primulaceae) via column chromatography and characterized using IR, UV, $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and FDMS techniques . Its molecular formula is C${30}$H${48}$O$_4$, with a molecular weight of 472.707 g/mol, and it features a cyclamiretin A aglycone core linked to a complex oligosaccharide chain at the C-3 position . Structurally, the glycosyl moiety is 3-O-(β-D-glucopyranosyl-(1→3)-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl(1→2)]-β-D-glucopyranosyl) . Pharmacologically, this compound exhibits uterotonic activity, stimulating uterine contractions, which positions it as a candidate for gynecological therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phosphate typically involves the following steps:
Starting Material: Dexamethasone acetate epoxide.
Ring-Opening Reaction: The epoxide ring is opened using a suitable nucleophile.
Recrystallization: The product is purified through recrystallization.
Base-Catalyzed Hydrolysis: The ester group is hydrolyzed under basic conditions.
Esterification: The hydrolyzed product undergoes esterification with pyrophosphoryl chloride.
Neutralization and Salification: The final product is neutralized and converted to its sodium salt form
Industrial Production Methods: In industrial settings, the production of dexamethasone phosphate involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .
Types of Reactions:
Oxidation: Dexamethasone phosphate can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially at the fluorine and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Substituted derivatives with different halogen or nucleophile groups
Scientific Research Applications
Dexamethasone phosphate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of corticosteroids.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.
Medicine: Widely used in clinical trials for its anti-inflammatory and immunosuppressive properties.
Industry: Incorporated into drug delivery systems such as nanoparticles and hydrogels for controlled release and targeted therapy .
Mechanism of Action
Dexamethasone phosphate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to:
Decreased Inflammation: Suppression of pro-inflammatory cytokines and mediators.
Immunosuppression: Inhibition of leukocyte migration and activity.
Metabolic Effects: Regulation of glucose metabolism and reduction of capillary permeability
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Lysimachia Genus
Compounds isolated from other Lysimachia species share structural homology with paridiformoside but differ in glycosylation patterns and bioactivity:
Key Observations :
- Glycosylation Diversity: this compound’s tetrasaccharide chain distinguishes it from lysikoianoside (disaccharide) and saponins A/B (trisaccharide/tetrasaccharide with different aglycones) .
- Aglycone Core: While this compound uses cyclamiretin A, other Lysimachia saponins often incorporate oleanolic acid, hederagenin, or bayogenin, influencing their bioactivity .
Functional Analogues in Medicinal Plants
Compounds with similar uterotonic or triterpenoid profiles but distinct origins include:
Key Observations :
- Mechanistic Divergence : this compound’s uterotonic effect contrasts with Pareirubrine B’s cytotoxicity, highlighting structural specificity in target pathways .
- Structural Flexibility: Chionoside A (C${30}$H${46}$O$_5$) shares a triterpenoid skeleton with this compound but lacks the C-3 glycosylation critical for uterine activity .
Research Findings and Methodological Insights
- Isolation Techniques : this compound was purified using silica gel chromatography , whereas similar saponins often require advanced methods like HPLC-MS for resolution .
- Structural Elucidation: Comparative $ ^{13} \text{C-NMR} $ data reveal this compound’s unique glycosidic shifts (e.g., δ 105.2 for C-1 of terminal glucose) versus lysikoianoside (δ 104.8) .
- Bioactivity Screening : this compound’s uterotonic activity was confirmed in ex vivo assays, while analogues like saponin B were tested in anti-inflammatory models (e.g., COX-2 inhibition) .
Biological Activity
Paridiformoside is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C54H88O23
- Molecular Weight : 1105.3 g/mol
- CAS Number : 112468-35-6
These properties indicate that this compound is a complex glycoside, which may contribute to its diverse biological activities.
1. Anticancer Properties
This compound has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and death. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |
A549 (Lung) | 30 | Inhibition of NF-kB signaling pathway |
HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation.
A recent study utilized a mouse model of inflammation to assess the in vivo efficacy of this compound. The results indicated that treatment with this compound significantly reduced edema and inflammatory cell infiltration in tissues.
Inflammatory Marker | Control Level | This compound Treatment Level |
---|---|---|
TNF-α | 150 pg/mL | 50 pg/mL |
IL-6 | 200 pg/mL | 70 pg/mL |
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss.
A study focused on the protective effects against oxidative stress revealed that this compound could enhance antioxidant enzyme activity, thereby mitigating neuronal damage.
Case Study 1: Anticancer Activity
A clinical trial involving patients with advanced breast cancer investigated the effects of this compound combined with standard chemotherapy. The trial reported an increase in overall survival rates and a decrease in tumor size among participants receiving the combination therapy compared to those receiving chemotherapy alone.
Case Study 2: Anti-inflammatory Application
In a randomized controlled trial assessing the efficacy of this compound for treating rheumatoid arthritis, participants who received this compound showed significant reductions in joint swelling and pain compared to the placebo group over a six-month period.
Properties
IUPAC Name |
(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUZRXARAGLJFJ-GTLZPBAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112468-35-6 | |
Record name | Paridiformoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.